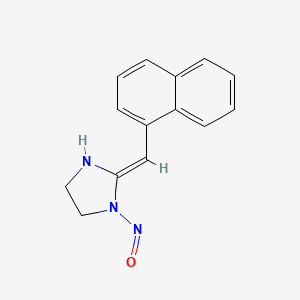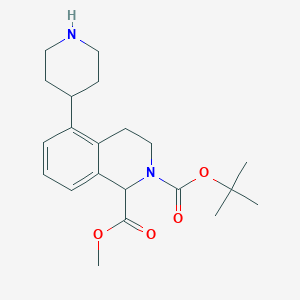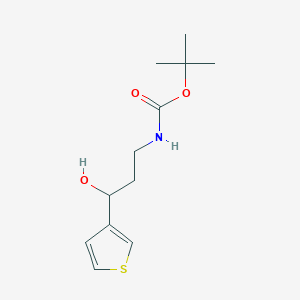
(3-Hydroxy-3-thiophen-3-yl-propyl)-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(3-hydroxy-3-thiophen-3-ylpropyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a thiophene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-hydroxy-3-thiophen-3-ylpropyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl carbamate and 3-hydroxy-3-thiophen-3-ylpropylamine.
Reaction Conditions: The reaction is usually carried out under mild conditions, often involving the use of a base such as triethylamine to facilitate the formation of the carbamate linkage.
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-(3-hydroxy-3-thiophen-3-ylpropyl)carbamate may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrothiophene derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(3-hydroxy-3-thiophen-3-ylpropyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound to investigate the interactions between carbamates and biological macromolecules.
Medicine
In medicinal chemistry, tert-butyl N-(3-hydroxy-3-thiophen-3-ylpropyl)carbamate is explored for its potential pharmacological properties. It may act as a precursor for the synthesis of drug candidates with therapeutic applications.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-hydroxy-3-thiophen-3-ylpropyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl N-(3-thiophen-3-ylpropyl)carbamate
- tert-Butyl N-(3-hydroxy-3-phenylpropyl)carbamate
Uniqueness
The presence of both a hydroxy group and a thiophene ring in tert-butyl N-(3-hydroxy-3-thiophen-3-ylpropyl)carbamate distinguishes it from other similar compounds
Properties
Molecular Formula |
C12H19NO3S |
|---|---|
Molecular Weight |
257.35 g/mol |
IUPAC Name |
tert-butyl N-(3-hydroxy-3-thiophen-3-ylpropyl)carbamate |
InChI |
InChI=1S/C12H19NO3S/c1-12(2,3)16-11(15)13-6-4-10(14)9-5-7-17-8-9/h5,7-8,10,14H,4,6H2,1-3H3,(H,13,15) |
InChI Key |
MQBCFVHPRZASEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C1=CSC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



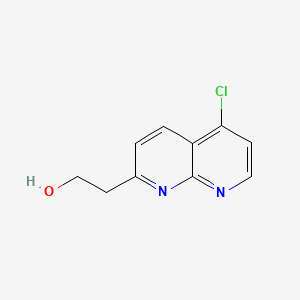
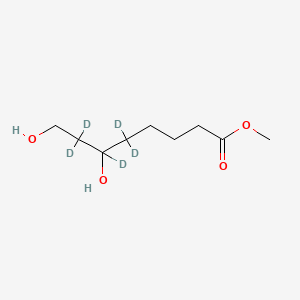
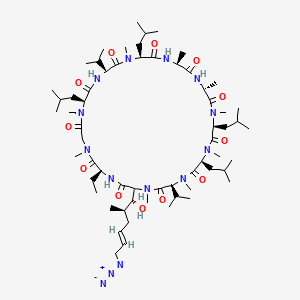
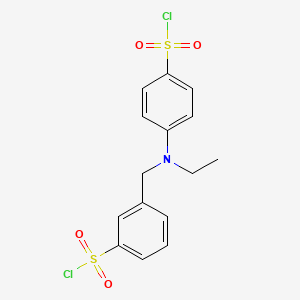

![ethyl N-[2-amino-4-[(4-chlorothiophen-2-yl)methoxy]phenyl]carbamate](/img/structure/B13860646.png)
